4-Iodobenzoyl chloride
Overview
Description
4-Iodobenzoyl chloride is an organic compound with the molecular formula C7H4ClIO. It is a derivative of benzoyl chloride, where the para position of the benzene ring is substituted with an iodine atom. This compound is a white to pale cream crystalline powder and is known for its reactivity, particularly in organic synthesis.
Mechanism of Action
Target of Action
4-Iodobenzoyl chloride is primarily used in the preparation of pyrroles and N-(1-benzylpyrrolidin-3-yl)arylbenzamides , which are potential human dopamine D4 antagonists . Therefore, its primary targets are the enzymes and receptors involved in these biochemical reactions.
Mode of Action
This compound interacts with its targets through a reaction with imines and acetylenes, mediated by isocyanides using palladium catalysis . This interaction results in the formation of pyrroles and N-(1-benzylpyrrolidin-3-yl)arylbenzamides .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of pyrroles and N-(1-benzylpyrrolidin-3-yl)arylbenzamides . The downstream effects of these pathways include the potential antagonism of human dopamine D4 receptors .
Result of Action
The molecular and cellular effects of this compound’s action include the formation of pyrroles and N-(1-benzylpyrrolidin-3-yl)arylbenzamides . These compounds can act as potential human dopamine D4 antagonists , affecting neurotransmission in the brain.
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors such as the presence of imines, acetylenes, isocyanides, and palladium catalysts . It is also moisture sensitive , which can affect its stability and efficacy.
Biochemical Analysis
Biochemical Properties
4-Iodobenzoyl chloride plays a significant role in biochemical reactions, primarily due to its reactivity as an acyl chloride. It interacts with various enzymes and proteins, facilitating the formation of amides and esters. For instance, it has been used in the preparation of N-(1-benzylpyrrolidin-3-yl)arylbenzamides, which are potential human dopamine D4 antagonists . The compound’s ability to modify poly(allylamine) to make the polymer x-ray visible demonstrates its versatility in biochemical applications .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modifying proteins and enzymes, thereby affecting cell signaling pathways and gene expression. For example, the compound’s interaction with dopamine receptors can alter neurotransmission, impacting cellular metabolism and overall cell function . Additionally, its role in the synthesis of pyrroles from imines and acetylenes mediated by isocyanides versus palladium catalysis highlights its impact on cellular biochemical pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. It acts as an acylating agent, forming stable amide and ester bonds with nucleophilic groups in proteins and enzymes. This acylation can lead to enzyme inhibition or activation, depending on the target molecule. The compound’s ability to modify poly(allylamine) and its use in the synthesis of dopamine D4 antagonists exemplify its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade when exposed to moisture and light . Long-term studies have shown that its effects on cellular function can persist, with modifications to proteins and enzymes remaining stable over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively modify target proteins and enzymes without causing significant toxicity. At higher doses, it can exhibit toxic effects, including severe skin burns and eye damage . These adverse effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its role as an acylating agent. It interacts with enzymes such as acyltransferases, facilitating the transfer of acyl groups to target molecules. This interaction can affect metabolic flux and alter metabolite levels within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments . Its ability to modify poly(allylamine) and its use in x-ray visible polymers demonstrate its distribution within biological systems .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with biomolecules. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. The compound’s ability to form stable covalent bonds with proteins and enzymes allows it to exert its effects within targeted subcellular locations .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Iodobenzoyl chloride can be synthesized from 4-iodobenzoic acid. The typical method involves the reaction of 4-iodobenzoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is usually carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and distillation columns to ensure the purity and yield of the product. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 4-Iodobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It can be used in palladium-catalyzed coupling reactions, such as Suzuki and Heck reactions, to form carbon-carbon bonds.
Acylation Reactions: It can act as an acylating agent in Friedel-Crafts acylation reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Acylation Reactions: Lewis acids such as aluminum chloride are used as catalysts.
Major Products:
Nucleophilic Substitution: Produces amides, esters, and thioesters.
Coupling Reactions: Produces biaryl compounds.
Acylation Reactions: Produces ketones.
Scientific Research Applications
4-Iodobenzoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules for imaging and diagnostic purposes.
Medicine: It is used in the development of potential human dopamine D4 antagonists.
Industry: It is used in the preparation of polymers and materials with specific properties, such as radiopaque polymers for medical imaging.
Comparison with Similar Compounds
4-Iodobenzoyl chloride can be compared with other benzoyl chloride derivatives:
4-Bromobenzoyl Chloride: Similar in reactivity but with a bromine atom instead of iodine.
4-Chlorobenzoyl Chloride: Less reactive due to the smaller size and lower electronegativity of chlorine.
4-Methoxybenzoyl Chloride: Contains a methoxy group, making it less reactive in nucleophilic substitution reactions.
Uniqueness: The presence of the iodine atom in this compound makes it particularly useful in coupling reactions and as a radiopaque agent in imaging applications. Its reactivity and ability to form stable carbon-iodine bonds make it a valuable compound in organic synthesis.
Properties
IUPAC Name |
4-iodobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIO/c8-7(10)5-1-3-6(9)4-2-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAKCIUOTIPYED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061904 | |
Record name | Benzoyl chloride, 4-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1711-02-0 | |
Record name | 4-Iodobenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1711-02-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Iodobenzoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001711020 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Iodobenzoyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97335 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoyl chloride, 4-iodo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoyl chloride, 4-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-iodobenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.431 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-IODOBENZOYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FY4KZ93RHK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 4-iodobenzoyl chloride used in the development of potential imaging agents?
A1: this compound serves as a key building block in synthesizing radiopaque molecules. For instance, it can be grafted onto poly(allylamine) to create nanoparticles visible under X-ray. These nanoparticles show promise as contrast agents for diagnostic imaging techniques, potentially offering advantages over traditional contrast agents for applications like long-term image tracking []. Similarly, it was used to synthesize [125I]CIPCA, a potential radiotracer for GABA uptake sites [].
Q2: Can you explain the role of this compound in studying the dopamine transporter?
A2: Researchers utilize this compound to create cocaine analogs for investigating the dopamine transporter. Specifically, it's been employed to synthesize 4'-iodococaine and its derivatives. By assessing the binding affinity of these analogs to the dopamine transporter, researchers gain valuable insights into the structure-activity relationship of cocaine and its potential antagonists [].
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